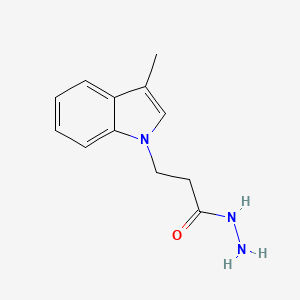
3-(3-methyl-1H-indol-1-yl)propanehydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(3-Methyl-1H-indol-1-yl)propanehydrazide (3MPH) is an indole alkaloid that has been studied in recent years for its potential therapeutic applications. It is a derivative of the naturally occurring indole alkaloid tryptamine, and has been found to possess a variety of biochemical and physiological effects.
Applications De Recherche Scientifique
3-(3-methyl-1H-indol-1-yl)propanehydrazide has been studied for its potential therapeutic applications, particularly in the areas of cancer, inflammation, and neurological disorders. It has been found to possess anti-inflammatory, anti-cancer, and anti-neurodegenerative properties, and has been studied for its potential to treat various diseases and conditions. In addition, 3-(3-methyl-1H-indol-1-yl)propanehydrazide has been studied for its potential use as a psychotropic drug, and has been found to possess psychotropic properties at certain doses.
Mécanisme D'action
The exact mechanism of action of 3-(3-methyl-1H-indol-1-yl)propanehydrazide is not yet fully understood, however, it is believed to act as an antagonist at certain serotonin and dopamine receptors. It has also been found to interact with certain ion channels and to modulate the activity of certain enzymes, such as nitric oxide synthase.
Biochemical and Physiological Effects
3-(3-methyl-1H-indol-1-yl)propanehydrazide has been found to possess a variety of biochemical and physiological effects, including anti-inflammatory, anti-cancer, and anti-neurodegenerative properties. In addition, it has been found to possess psychotropic properties at certain doses. It has also been found to modulate the activity of certain enzymes, such as nitric oxide synthase, and to interact with certain ion channels.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 3-(3-methyl-1H-indol-1-yl)propanehydrazide in laboratory experiments include its relatively high yield, its short reaction time, and its ability to act as an antagonist at certain serotonin and dopamine receptors. The main limitation of using 3-(3-methyl-1H-indol-1-yl)propanehydrazide in laboratory experiments is its potential psychotropic effects at certain doses, which can interfere with the results of the experiment.
Orientations Futures
The potential future directions for 3-(3-methyl-1H-indol-1-yl)propanehydrazide include further research into its therapeutic applications, particularly in the areas of cancer, inflammation, and neurological disorders. Additionally, further research into its psychotropic properties and its potential use as a psychotropic drug is warranted. Additionally, further research into its interactions with certain ion channels and its ability to modulate the activity of certain enzymes, such as nitric oxide synthase, is warranted. Finally, further research into its pharmacokinetic and pharmacodynamic properties is needed to better understand its potential therapeutic applications.
Méthodes De Synthèse
3-(3-methyl-1H-indol-1-yl)propanehydrazide can be synthesized from tryptamine using a variety of methods, including the reaction of tryptamine with ethyl chloroformate and the reaction of tryptamine with propane-1,3-diol. The reaction of tryptamine with ethyl chloroformate yields 3-(3-methyl-1H-indol-1-yl)propanehydrazide in a single step, while the reaction of tryptamine with propane-1,3-diol yields 3-(3-methyl-1H-indol-1-yl)propanehydrazide in two steps. In both cases, the yield of 3-(3-methyl-1H-indol-1-yl)propanehydrazide is typically high and the reaction can be carried out in a relatively short amount of time.
Propriétés
IUPAC Name |
3-(3-methylindol-1-yl)propanehydrazide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O/c1-9-8-15(7-6-12(16)14-13)11-5-3-2-4-10(9)11/h2-5,8H,6-7,13H2,1H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXDAVXVLDWXJCA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(C2=CC=CC=C12)CCC(=O)NN |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-methyl-1H-indol-1-yl)propanehydrazide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![methyl[2-(2H-1,2,3,4-tetrazol-5-yl)ethyl]amine hydrochloride](/img/structure/B6142014.png)
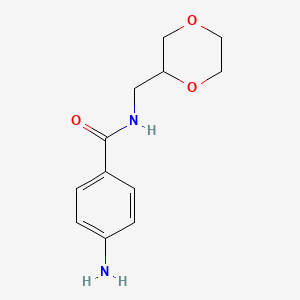

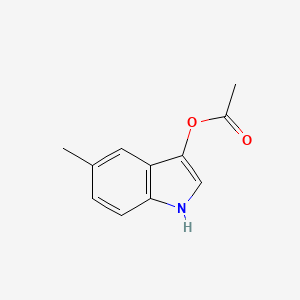
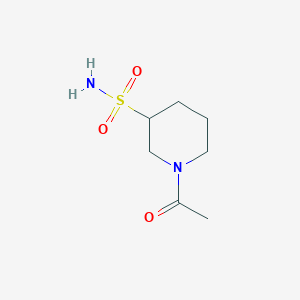

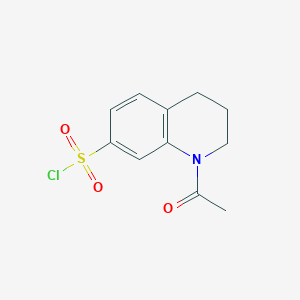
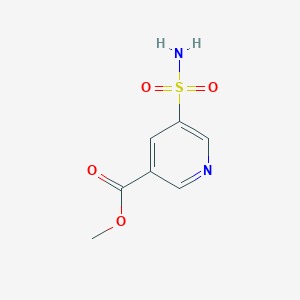
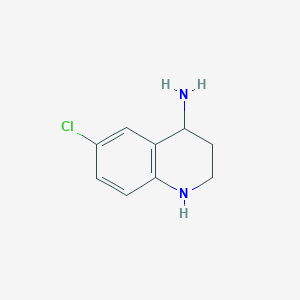
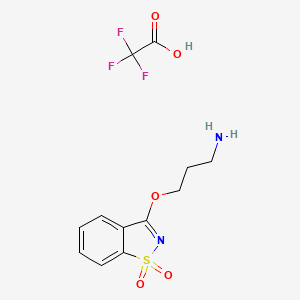
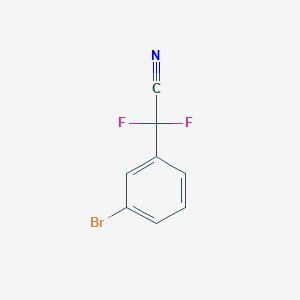
![2-[(tert-butoxy)carbonyl]-octahydro-1H-isoindole-4-carboxylic acid](/img/structure/B6142103.png)
![2-[(tert-butoxy)carbonyl]-octahydrocyclopenta[c]pyrrole-4-carboxylic acid](/img/structure/B6142106.png)
![6-[2-(dimethylamino)ethoxy]pyridine-3-carboxylic acid](/img/structure/B6142110.png)